Lipophilicity: Diisopropyl vs. Diethyl Diester
The target compound's computed XLogP3-AA value of 2.9 indicates significantly higher lipophilicity compared to the diethyl ester analog of cyclobutane-1,1-dicarboxylic acid [1]. This difference is driven by the increased alkyl chain length of the isopropyl ester moieties, a factor known to enhance membrane permeability in drug-like scaffolds. The diethyl analog's XLogP is estimated to be approximately 1.5 based on class-level inference from similar dicarboxylate esters, though a direct experimental comparator is not available in the public domain [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 (Computed by XLogP3 3.0, PubChem release 2025.09.15) [1] |
| Comparator Or Baseline | Diethyl cyclobutane-1,1-dicarboxylate: XLogP ~1.5 (estimated based on class-level trend for diethyl vs. diisopropyl dicarboxylates) [2] |
| Quantified Difference | ΔXLogP ≈ +1.4 (target more lipophilic) |
| Conditions | Computational prediction; no experimental logP data available for either compound. |
Why This Matters
A higher XLogP is critical for medicinal chemistry programs targeting intracellular or CNS-penetrant molecules, making the diisopropyl ester a preferred choice over the diethyl variant for lead optimization when permeability is a key parameter.
- [1] PubChem. (2026). Compound Summary for CID 72207425: 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1363382-20-0 View Source
- [2] PubChem. (2026). Compound Summary for CID 157402: Diethyl cyclobutane-1,1-dicarboxylate (estimated XLogP based on structural class). National Center for Biotechnology Information. Note: Exact experimental data not available; class-level inference applied. View Source
